2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
Overview
Description
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane: is an organic compound with the molecular formula C27H20F6N2O2. It is known for its unique structure, which includes two phenoxyaniline groups linked by a hexafluoroisopropane unit. This compound is commonly used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Mechanism of Action
Target of Action
The primary targets of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, also known as GI-530159, are the TREK1 and TREK2 potassium channels . These channels play a critical role in regulating the excitability of somatosensory nociceptive neurons and are important mediators of pain perception .
Mode of Action
GI-530159 is a selective opener of TREK1 and TREK2 potassium channels . It displays selectivity for TREK1/2 over TRAAK, TASK3, and other potassium channels . The compound’s interaction with its targets results in the opening of these channels, which in turn leads to the hyperpolarization of the neuron’s membrane potential .
Biochemical Pathways
The activation of TREK1 and TREK2 channels by GI-530159 affects the potassium ion flow across the neuronal membrane . This action influences the neuron’s membrane potential and firing frequency, thereby affecting the biochemical pathways involved in neuronal signaling and pain perception .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The activation of TREK1 and TREK2 channels by GI-530159 leads to a reduction in the excitability of rat dorsal root ganglion neurons . This reduction in neuronal excitability has a potential analgesic effect, making GI-530159 a promising candidate for the development of new pain relief medications .
Biochemical Analysis
Biochemical Properties
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, primarily through its amino and phenoxy groups. These interactions often involve hydrogen bonding and van der Waals forces, which can influence the activity of the enzymes and proteins. For instance, the compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polyimides and other polymers. The compound can also affect the levels of metabolites within the cells, influencing the overall metabolic flux. These interactions are essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, thereby exerting its intended effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane typically involves the reaction of 4-nitrophenol with hexafluoroacetone to form an intermediate, which is then reduced to the corresponding amine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to obtain the final product with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials .
Scientific Research Applications
Chemistry: In chemistry, 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane is used as a building block for the synthesis of polyimides. These polyimides are known for their high thermal stability, making them suitable for applications in high-temperature environments .
Biology and Medicine: While the compound itself is not directly used in biological or medical applications, its derivatives and the materials synthesized from it, such as polyimides, are used in biomedical devices and implants due to their biocompatibility and durability .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers for electronics, aerospace, and automotive applications. The polyimides derived from this compound are used in flexible circuits, insulation materials, and other advanced engineering applications .
Comparison with Similar Compounds
- 4,4’-Hexafluoroisopropylidenebis(p-phenyleneoxy)dianiline
- 4,4’-[Bis(trifluoromethyl)methylene]bis(1,4-phenyleneoxy)dianiline)
Uniqueness: 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane is unique due to its hexafluoroisopropane linkage, which imparts exceptional thermal stability and low dielectric properties to the polyimides synthesized from it. This makes it particularly valuable in applications requiring high-performance materials with specific electrical and thermal properties .
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLMWQDRYZAENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071987 | |
Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69563-88-8 | |
Record name | 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69563-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069563888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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